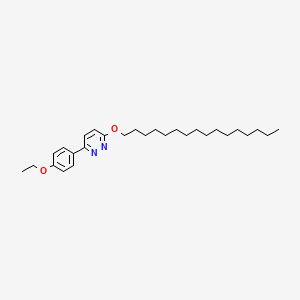
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features an ethoxyphenyl group and a hexadecyloxy group attached to the pyridazine ring, making it a unique and interesting molecule for various scientific applications.
准备方法
合成路线和反应条件
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪的合成通常涉及以下步骤:
哒嗪环的形成: 可以通过肼与 1,4-二酮或其等效物的反应合成哒嗪环。
乙氧基苯基的引入: 乙氧基苯基可以通过亲核芳香取代反应引入,其中乙氧基取代的苯衍生物与哒嗪环反应。
十六烷氧基的连接: 十六烷氧基可以通过醚化反应连接,其中十六烷氧基醇在酸性或碱性条件下与哒嗪环反应。
工业生产方法
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪的工业生产可能涉及类似的合成路线,但规模更大。该过程需要优化反应条件,例如温度、压力和催化剂,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以根据取代基的性质和反应条件进行亲核或亲电取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾 (KMnO₄)。
还原: 无水乙醚中的氢化铝锂 (LiAlH₄)。
取代: 卤代溶剂和催化剂,如用于亲电取代的氯化铝 (AlCl₃)。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 根据所用试剂形成各种取代衍生物。
科学研究应用
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪在科学研究中有多种应用:
化学: 用作合成更复杂分子和材料的构建块。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 研究其潜在的治疗应用,包括药物开发。
工业: 用于生产具有独特特性的特种化学品和材料。
作用机制
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,改变其活性并导致各种生物效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 3-(4-甲氧基苯基)-6-(十六烷氧基)哒嗪
- 3-(4-乙氧基苯基)-6-(十二烷氧基)哒嗪
- 3-(4-乙氧基苯基)-6-(十八烷氧基)哒嗪
独特性
3-(4-乙氧基苯基)-6-(十六烷氧基)哒嗪由于其取代基的特定组合而独一无二,这些组合赋予其独特的化学和物理性质。乙氧基苯基和十六烷氧基有助于其溶解度、反应性和潜在的生物活性,使其成为各种研究和工业应用的宝贵化合物。
生物活性
3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine is a novel compound belonging to the pyridazine family, which is recognized for its diverse biological activities. Pyridazines and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine core substituted with an ethoxyphenyl group and a hexadecyloxy chain, which may influence its solubility and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, a series of substituted pyridazinones were evaluated for their inhibitory effects on tyrosine kinase enzymes, particularly c-Met, which is implicated in various cancers. Compounds similar to this compound have shown promising results against human gastric cancer cell lines, indicating potential as an anticancer agent .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Hs746T (gastric) | 12.5 | c-Met inhibition |
| Compound B | MDA-MB-231 (breast) | 8.0 | CDK2 inhibition |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Pyridazine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that certain pyridazinone compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting that this compound may exhibit similar effects. The mechanism often involves the modulation of signaling pathways related to inflammation .
Antimicrobial Activity
The antimicrobial efficacy of pyridazines has been documented in various studies. Compounds with structural similarities to this compound have demonstrated activity against a range of bacterial strains. This activity is likely due to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Anticancer Study : A study conducted on a series of pyridazine derivatives found that compounds with long aliphatic chains exhibited enhanced cytotoxicity against breast cancer cell lines. The structure-activity relationship suggested that the hexadecyl group in this compound might contribute positively to its anticancer properties .
- Inflammation Model : In an experimental model of inflammation, derivatives similar to this compound were shown to significantly reduce edema formation in rat paw models, indicating potent anti-inflammatory effects .
属性
CAS 编号 |
650603-02-4 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-6-hexadecoxypyridazine |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-24-32-28-23-22-27(29-30-28)25-18-20-26(21-19-25)31-4-2/h18-23H,3-17,24H2,1-2H3 |
InChI 键 |
VRIHFAIEFHSKBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















